GSK2646264

Description

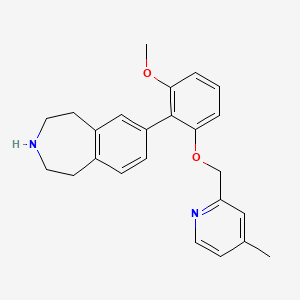

Structure

2D Structure

3D Structure

Properties

CAS No. |

1398695-47-0 |

|---|---|

Molecular Formula |

C24H26N2O2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

7-[2-methoxy-6-[(4-methyl-2-pyridinyl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |

InChI |

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3 |

InChI Key |

KYANYGKXMNYFBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK2646264; GSK-2646264; GSK 2646264; |

Origin of Product |

United States |

Foundational & Exploratory

GSK2646264: A Deep Dive into its Mechanism of Action in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells. By targeting Syk, this compound effectively blocks the IgE-mediated activation of mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mast cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Syk Kinase

Mast cell activation via the FcεRI receptor is a pivotal event in the pathophysiology of allergic diseases. The binding of allergens to IgE antibodies complexed with FcεRI on the mast cell surface initiates a signaling cascade that is critically dependent on the activation of Syk.[1] this compound exerts its inhibitory effect by directly targeting the kinase activity of Syk.

The specificity of this compound for the Syk-dependent pathway is highlighted by the observation that it significantly inhibits anti-IgE-induced histamine release from mast cells but does not affect histamine release triggered by complement 5a (C5a), which activates mast cells through a Syk-independent pathway.[1][2] This selectivity underscores its targeted mechanism of action.

Downstream Signaling Consequences of Syk Inhibition

Upon activation, Syk phosphorylates a range of downstream substrate proteins, including adaptor proteins like Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] This phosphorylation creates a scaffold for the assembly of a larger signaling complex, which in turn activates several key downstream pathways:

-

Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are essential for mast cell degranulation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Syk activation leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial for the transcription and synthesis of pro-inflammatory cytokines and chemokines.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is also downstream of Syk and plays a role in cell survival and cytokine production.

By inhibiting Syk, this compound is anticipated to block the phosphorylation and activation of these downstream signaling molecules, thereby preventing the multifaceted inflammatory response of mast cells. This includes the inhibition of:

-

Immediate degranulation: The release of pre-formed mediators such as histamine and proteases.[1][2]

-

Synthesis of lipid mediators: The production of leukotrienes and prostaglandins.[1][2]

-

Transcription of cytokines and chemokines: The expression of inflammatory mediators like TNF-α.[1][2]

Quantitative Data

The inhibitory potency of this compound on mast cell degranulation has been quantified in ex vivo human skin models.

| Parameter | Value | Description | Reference |

| IC50 | 0.7 μM | The concentration of this compound that inhibits 50% of anti-IgE-induced histamine release from human skin mast cells. | [5] |

| IC90 | 6.8 μM | The concentration of this compound that inhibits 90% of anti-IgE-induced histamine release from human skin mast cells. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on mast cells.

Ex Vivo Human Skin Model for Mast Cell Activation

This protocol describes the use of a novel Skin Perfusion (SkiP) device to study the effect of this compound on IgE-mediated histamine release from mast cells in intact human skin.[6]

Materials:

-

Freshly obtained human skin from mastectomy surgeries.

-

SkiP device.

-

Microdialysis fibers.

-

Anti-IgE antibody.

-

Complement 5a (C5a).

-

PIPES buffer.

-

This compound solution (for perfusion) or cream (for topical application).

-

Fluorometric histamine assay kit.

-

LC-MS/MS system.

Procedure:

-

Skin Preparation: Immediately following surgery, place the human skin in a transportation buffer and use within 24 hours.

-

SkiP Device Setup: Mount the skin sample in the SkiP device.

-

Microdialysis Probe Insertion: Insert microdialysis fibers into the dermis of the skin sample.

-

Perfusion and Drug Delivery:

-

Perfusion: Perfuse the microdialysis fibers with PIPES buffer. For drug treatment, perfuse with a solution of this compound at the desired concentration.

-

Topical Application: Apply a cream formulation of this compound to the epidermal surface of the skin.

-

-

Mast Cell Stimulation: Challenge the skin with an intradermal injection of anti-IgE or C5a in PIPES buffer. Use PIPES buffer alone as a vehicle control.

-

Histamine Collection: Collect the dialysate from the microdialysis fibers at regular intervals.

-

Histamine Quantification: Measure the histamine concentration in the collected dialysate using a fluorometric assay.[7][8][9]

-

This compound Quantification in Skin: At the end of the experiment, take skin biopsies from the treated area. Homogenize the biopsies and extract this compound. Quantify the concentration of this compound in the skin extracts using a validated LC-MS/MS method.[5]

Fluorometric Histamine Release Assay

This assay is used to quantify the amount of histamine released from mast cells.[7][8][9]

Materials:

-

Collected dialysate or cell supernatant.

-

o-phthaldialdehyde (OPT).

-

NaOH.

-

Citric acid or perchloric acid.

-

Histamine standards.

-

Fluorometer.

Procedure:

-

Sample Preparation: Mix the sample (dialysate or supernatant) with NaOH.

-

OPT Reaction: Add OPT to the mixture and incubate to allow the formation of a fluorescent derivative with histamine.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).

-

Fluorescence Measurement: Measure the fluorescence of the sample at the appropriate excitation and emission wavelengths (typically around 360 nm excitation and 450 nm emission).

-

Quantification: Determine the histamine concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of histamine.

LC-MS/MS for this compound Quantification in Skin Biopsies

This method is used for the sensitive and specific quantification of this compound in skin tissue.[5]

Materials:

-

Skin biopsy homogenates.

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

-

Acetonitrile or other suitable organic solvent for extraction.

-

LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation:

-

Spike the skin homogenate with the internal standard.

-

Perform a protein precipitation and/or liquid-liquid extraction using an organic solvent to extract this compound and the internal standard.

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

-

-

Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., C18) to separate this compound from other matrix components.

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Calculate the concentration of this compound in the skin samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Signaling Pathways

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound on Syk.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on histamine release in an ex vivo human skin model.

References

- 1. An automated fluorimetric assay for the simultaneous determinations of histamine and 5-hydroxytryptamine released from rat mast cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 2.7. Histamine Release Assay [bio-protocol.org]

An In-depth Technical Guide to the Spleen Tyrosine Kinase (Syk) Inhibition Pathway of GSK2646264

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator in the signaling pathways of various immune cells.[1][2] Syk plays a pivotal role in the downstream signaling of the high-affinity IgE receptor (FcεRI) on mast cells, and its activation leads to the release of histamine and other inflammatory mediators.[3][4] This central role in mast cell degranulation makes Syk a compelling therapeutic target for inflammatory and autoimmune diseases.[1][4] this compound has been developed as a topical treatment for conditions such as chronic urticaria and cutaneous lupus erythematosus, aiming to locally inhibit Syk and thereby reduce the inflammatory response in the skin.[5][6] This technical guide provides a comprehensive overview of the this compound spleen tyrosine kinase inhibition pathway, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action: Syk Inhibition

This compound exerts its therapeutic effect by binding to the ATP-binding site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts the downstream signaling cascade initiated by the cross-linking of FcεRI receptors on the surface of mast cells by IgE-antigen complexes.[4] By blocking Syk, this compound effectively attenuates mast cell degranulation and the release of pro-inflammatory mediators, including histamine, which are responsible for the clinical manifestations of allergic and inflammatory skin conditions.[7][8]

Signaling Pathway of Syk Inhibition by this compound in Mast Cells

The following diagram illustrates the key steps in the FcεRI signaling pathway in mast cells and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | pIC50 | IC50 (µM) | IC90 (µM) | Reference |

| Syk | Biochemical | 7.1 | - | - | [2] |

| Histamine Release | Cellular (anti-IgE stimulated) | - | 0.7 | 6.8 | [6] |

| LCK | Kinase Assay | 5.4 | - | - | [2] |

| LRRK2 | Kinase Assay | 5.4 | - | - | [2] |

| GSK3β | Kinase Assay | 5.3 | - | - | [2] |

| JAK2 | Kinase Assay | 5.0 | - | - | [2] |

| VEGFR2 | Kinase Assay | 4.5 | - | - | [2] |

| Aurora B | Kinase Assay | <4.6 | - | - | [2] |

| Aurora A | Kinase Assay | <4.3 | - | - | [2] |

Table 2: Clinical Pharmacokinetics of Topical this compound (Phase I, NCT02424799)

| Population | Treatment | Geometric Mean AUC(0-24) (h*ng/mL) | %CV | Notes | Reference |

| Healthy Volunteers | 0.5% or 1% this compound cream on up to 10% BSA | 97.9 | 37 | - | [9] |

| Cold Urticaria Patients | 1% this compound cream on 3.5% BSA | 68.2 | 14 | - | [9] |

| Cold Urticaria Patients | 1% this compound cream on 10% BSA | 167 | 120 | - | [9] |

Note: Analysis of Cmax, Tmax, and t1/2 was planned, but specific values are not yet publicly available.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Ex Vivo Human Skin Model for Histamine Release

This protocol describes an ex vivo model to assess the effect of this compound on IgE-mediated histamine release from human skin mast cells.[7]

Experimental Workflow:

Detailed Methodology:

-

Skin Preparation: Obtain fresh, full-thickness human skin from surgeries (e.g., mastectomy).[7]

-

Device Setup: Mount the skin tissue in a specialized device (e.g., SkiP device).[7]

-

Microdialysis Probe Insertion: Insert microdialysis probes (e.g., 3000 kDa molecular weight cut-off) into the dermal layer of the skin.[1]

-

Perfusion: Perfuse the microdialysis probes with a physiological buffer (e.g., Pipes buffer) at a constant flow rate (e.g., 3.0 µl/min).[3] For the treatment group, include varying concentrations of this compound in the perfusion buffer.

-

Challenge: After a stabilization period, introduce a challenge agent, such as anti-IgE antibody, into the skin around the probes to induce mast cell degranulation and histamine release.[1][7] A negative control (buffer) and a non-Syk dependent positive control (e.g., C5a) should also be included.[7]

-

Sample Collection: Collect the dialysate in fractions at specified time intervals (e.g., every 10 minutes for 1 hour).[1]

-

Histamine Analysis: Quantify the histamine concentration in the collected dialysate using a sensitive method such as a fluorometric assay.[7]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In parallel experiments, measure the concentration of this compound in skin biopsies using LC-MS.[7] Correlate the drug concentration with the percentage inhibition of histamine release to determine parameters like IC50 and IC90.[6]

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to assess the permeation of topically applied this compound through the skin.[2][11]

Experimental Workflow:

References

- 1. dansk-allergi.dk [dansk-allergi.dk]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. aurigaresearch.com [aurigaresearch.com]

The Role of GSK2646264 in IgE-Mediated Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic urticaria is a mast cell-driven disease characterized by the release of histamine and other inflammatory mediators, leading to wheals, angioedema, and pruritus. A key pathway in the activation of mast cells is the cross-linking of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes. This event initiates a signaling cascade heavily dependent on Spleen Tyrosine Kinase (SYK), making SYK a prime therapeutic target. GSK2646264 is a potent and selective inhibitor of SYK designed for topical administration. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in inhibiting IgE-mediated histamine release, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting the IgE-FcεRI Signaling Pathway

This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] In the context of IgE-mediated mast cell activation, the binding of an allergen to IgE antibodies complexed with the FcεRI receptor on the mast cell surface triggers a signaling cascade. This cascade is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. SYK is then recruited to these phosphorylated ITAMs and becomes activated.

Activated SYK plays a crucial role in the downstream signaling events that lead to mast cell degranulation and the release of pre-formed mediators, most notably histamine.[4] By inhibiting the kinase activity of SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent release of histamine and other pro-inflammatory molecules.[1][4]

Quantitative Data on Histamine Release Inhibition

The inhibitory effect of this compound on IgE-mediated histamine release has been quantified in ex vivo human skin models. These studies provide crucial data on the potency and efficacy of the compound.

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.7 µM | Anti-IgE challenged ex vivo human skin | [5] |

| IC90 | 6.8 µM | Anti-IgE challenged ex vivo human skin | [1][4][5] |

Table 1: In Vitro Efficacy of this compound in Inhibiting IgE-Mediated Histamine Release

Clinical Studies

Experimental Protocols

A key experimental model for evaluating the efficacy of this compound is the ex vivo human skin model. This model allows for the study of mast cell responses in a physiologically relevant environment.

Ex Vivo Human Skin Histamine Release Assay

1. Skin Procurement and Preparation:

-

Fresh, healthy human skin is obtained from surgical procedures (e.g., mastectomy).[1]

-

The skin is processed to an appropriate thickness, and hair is removed.

2. Microdialysis Probe Insertion:

-

Hollow microdialysis fibers are inserted intradermally into the skin explants.[8]

-

These probes are continuously perfused with a physiological buffer (e.g., PIPES buffer).[4]

3. Drug Administration:

-

This compound can be administered either by perfusion through the microdialysis probe or by topical application of a cream formulation to the epidermal surface.[1]

4. Mast Cell Challenge:

-

To induce IgE-mediated degranulation, the skin is challenged with an anti-IgE antibody, which cross-links the FcεRI receptors.[1]

-

Control experiments may include challenges with other secretagogues, such as C5a, to assess the specificity of the inhibitor. This compound has been shown to not inhibit C5a-induced histamine release, indicating its selectivity for the IgE-mediated pathway.[1][4]

5. Sample Collection and Analysis:

-

The perfusate (dialysate) from the microdialysis probes is collected at regular intervals.[8]

-

The concentration of histamine in the dialysate is measured using a sensitive method, such as a fluorometric assay.[1]

6. Data Analysis:

-

The amount of histamine released over time is calculated and compared between treated and untreated (control) skin samples.

-

Dose-response curves are generated to determine the IC50 and IC90 values of the inhibitor.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described above.

Caption: IgE-Mediated Histamine Release Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the ex vivo human skin histamine release assay.

Role of RIPK1

Based on the current scientific literature, a direct role for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) in the IgE-mediated, SYK-dependent histamine release from mast cells has not been established. The primary function of RIPK1 appears to be in distinct inflammatory and cell death pathways, such as those initiated by Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor, leading to necroptosis. Therefore, this compound's mechanism of action in this context is independent of RIPK1.

Conclusion

This compound is a selective SYK inhibitor that effectively attenuates IgE-mediated histamine release from human mast cells. Its mechanism of action is well-defined within the FcεRI signaling pathway. Preclinical data from ex vivo human skin models demonstrate its potent inhibitory activity. While clinical studies have confirmed its safety and topical delivery, further research with larger patient cohorts is necessary to fully establish its therapeutic efficacy in chronic urticaria. The experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working on novel therapies for mast cell-mediated diseases.

References

- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologicals in Treatment of Chronic Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. Histamine release in intact human skin by monocyte chemoattractant factor-1, RANTES, macrophage inflammatory protein-1 alpha, stem cell factor, anti-IgE, and codeine as determined by an ex vivo skin microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2646264 in Cutaneous Lupus Erythematosus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational topical spleen tyrosine kinase (SYK) inhibitor, GSK2646264, for the treatment of cutaneous lupus erythematosus (CLE). This document synthesizes available clinical and preclinical data, detailing the drug's mechanism of action, experimental protocols, and clinical findings.

Core Mechanism of Action: SYK Inhibition

This compound is a selective inhibitor of spleen tyrosine kinase (SYK).[1][2][3] SYK is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). In the context of cutaneous lupus, the upregulation of SYK is a key driver of the inflammatory cascade. By inhibiting SYK, this compound aims to modulate the underlying inflammation that characterizes CLE lesions.

The proposed mechanism of action involves the interruption of signaling pathways that lead to the activation of immune cells and the subsequent release of inflammatory mediators. This targeted approach offers the potential for a localized anti-inflammatory effect with minimal systemic exposure.

Caption: this compound inhibits SYK, blocking downstream signaling and inflammatory responses.

Clinical Development in Cutaneous Lupus Erythematosus

The primary clinical investigation of this compound in CLE is a Phase Ib, double-blind, multicenter study (NCT02927457).[4] This study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical effect of topically applied this compound in patients with active CLE lesions.[1][3][4]

Experimental Protocol: Phase Ib Study (NCT02927457)

The study enrolled patients with subacute and chronic cutaneous lupus erythematosus.[4] A key feature of the study design was the intra-patient comparison of two active lesions, one treated with 1% (w/w) this compound cream and the other with a placebo cream for 28 days.[1][2][3] This design aimed to minimize inter-patient variability.

The study consisted of two groups:

-

Group A: Patients with fewer than two active lesions were exposed to photoprovocation to induce acute CLE-like lesions.[4]

-

Group B: Patients with at least two active existing CLE lesions had one lesion treated with 1% this compound and one with placebo.[4]

The primary endpoint was safety and tolerability, assessed by the incidence of adverse events and a skin tolerability test.[1][2][3] Secondary endpoints included changes from baseline in clinical activity, as measured by the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI), and mRNA expression of interferon-related genes in skin biopsies.[1][2]

Caption: Workflow of the Phase Ib clinical trial for this compound in CLE.

Clinical Findings

The results of the Phase Ib study indicated that topical application of this compound was well tolerated over the 28-day treatment period, with no new safety concerns identified.[1] The majority of adverse events reported were mild in intensity.[1][2]

Table 1: Summary of Safety and Tolerability

| Parameter | This compound | Placebo |

| Participants with ≥ 1 Adverse Event | 8 (73%) | Not Reported Separately |

| Treatment-Related Adverse Events | 2 (Headache, Hot Flush) | Not Reported Separately |

| Serious Adverse Events (SAEs) | 1 (Ankle Fracture - Not Treatment-Related) | Not Reported Separately |

| Maximum Dermal Response Score of 2 | 8/11 (72.7%) | 9/11 (81.8%) |

| Data from the Phase Ib study in 11 participants with active CLE lesions.[1] |

While the study met its primary safety endpoints, it did not demonstrate a statistically significant difference between this compound and placebo in the change from baseline in the CLASI score.[1] However, pharmacodynamic analyses of skin biopsies revealed modest reductions in the expression of several interferon- and inflammatory-induced genes with this compound treatment compared to placebo.[1]

Table 2: Pharmacodynamic and Biomarker Results

| Biomarker | Outcome with this compound vs. Placebo |

| pSYK and total SYK expression | No difference |

| mRNA expression (CXCL10, IFI44, IFIH1, OAS1) | Numerical reductions from baseline |

| Dermal Inflammation (in chronic CLE) | Modest reduction |

| CD3+ T cells and CD11c+ dendritic cells (in dermis of chronic CLE) | Modest reduction |

| Observations at Day 28 of treatment.[1] |

These biomarker findings suggest that this compound may modulate the genetic signature associated with CLE, even in the absence of a robust clinical response in this small, short-term study.[1]

Preclinical Evidence

Preclinical studies in ex vivo human skin models have demonstrated that this compound can effectively inhibit the release of histamine from mast cells following IgE-mediated activation.[5][6][7] This provides further evidence for its mechanism of action as a SYK inhibitor and its potential to mitigate inflammatory responses in the skin.[6]

Conclusion and Future Directions

This compound has a favorable safety and tolerability profile when applied topically to the skin of patients with CLE.[1] While the initial Phase Ib study did not meet its primary efficacy endpoint based on the CLASI score, the observed reductions in inflammatory and interferon-related gene expression provide a rationale for further investigation.[1] The modest effects on dermal inflammation and immune cell infiltrates in chronic CLE patients are also encouraging.[1]

Future studies may need to consider optimizing the formulation to enhance skin penetration, exploring longer treatment durations, or focusing on specific subtypes of CLE that may be more responsive to SYK inhibition. The development of targeted therapies for CLE remains an area of significant unmet need, and SYK inhibition continues to be a promising therapeutic strategy.[8]

References

- 1. Safety, pharmacokinetics and pharmacodynamics of a topical SYK inhibitor in cutaneous lupus erythematosus: A double‐blind Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of a topical SYK inhibitor in cutaneous lupus erythematosus: A double-blind Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on clinical trials for cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2646264: A Comprehensive Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[3] Consequently, inhibition of SYK is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, particularly those driven by mast cell activation. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a panel of kinases to determine its specificity for SYK. The following table summarizes the inhibitory activity of this compound against a selection of kinases, presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Kinase Target | pIC50 |

| SYK | 7.1 |

| LCK | 5.4 |

| LRRK2 | 5.4 |

| GSK3β | 5.3 |

| JAK2 | 5.0 |

| VEGFR2 | 4.5 |

| Aurora B | <4.6 |

| Aurora A | <4.3 |

Data sourced from MedChemExpress.[1]

The data demonstrates that this compound is highly potent against SYK with a pIC50 of 7.1. The compound exhibits significantly lower potency against other tested kinases, with pIC50 values for LCK, LRRK2, GSK3β, and JAK2 being at least 50-fold lower than for SYK. The activity against VEGFR2, Aurora B, and Aurora A is even weaker, indicating a favorable selectivity profile for this compound as a SYK-targeted inhibitor.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of this inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases. A common method employed is the ADP-Glo™ Kinase Assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (SYK and off-target kinases)

-

This compound (dissolved in DMSO)

-

Kinase-specific substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the respective purified kinase enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration is typically kept near the Km value for each specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The pIC50 is then calculated as -log(IC50).

-

Cell-Based IgE-Mediated Histamine Release Assay

This assay assesses the functional activity of this compound in a cellular context by measuring its ability to inhibit mast cell degranulation and subsequent histamine release upon stimulation.

Objective: To determine the potency of this compound in inhibiting IgE-mediated histamine release from mast cells.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

Human IgE

-

Anti-IgE antibody

-

This compound

-

Cell culture medium

-

Buffer (e.g., PIPES buffer)

-

Histamine ELISA kit or fluorometric assay components

-

96-well plates

Procedure:

-

Cell Culture and Sensitization:

-

Culture the mast cells under appropriate conditions.

-

Sensitize the cells by incubating them with human IgE for a sufficient period (e.g., 24 hours) to allow for the binding of IgE to FcεRI receptors on the cell surface.

-

-

Compound Treatment:

-

Wash the sensitized cells to remove unbound IgE.

-

Resuspend the cells in buffer and pre-incubate them with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1 hour) at 37°C.

-

-

Cell Stimulation:

-

Trigger degranulation by adding an anti-IgE antibody to cross-link the IgE-FcεRI complexes.

-

Incubate for a specific duration (e.g., 30 minutes) at 37°C.

-

-

Histamine Measurement:

-

Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Collect the supernatant, which contains the released histamine.

-

Quantify the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).

-

Plot the percentage of inhibition of histamine release against the this compound concentration.

-

Determine the IC50 value for the inhibition of histamine release.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the SYK signaling pathway in mast cells and the workflow of the in vitro kinase inhibition assay.

Caption: IgE-mediated SYK signaling pathway in mast cells.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of SYK. The comprehensive selectivity profiling and functional cellular assays confirm its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar kinase inhibitors. The high selectivity of this compound for SYK underscores its potential as a promising therapeutic candidate for the treatment of IgE-mediated inflammatory skin diseases and other conditions where SYK activity is pathogenic. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent and selective Spleen Tyrosine Kinase inhibitors for the topical treatment of inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of GSK2646264 in Ex Vivo Human Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of GSK2646264, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in ex vivo human skin models. The data and protocols summarized herein are critical for understanding its mechanism of action and therapeutic potential in mast cell-driven skin diseases such as chronic urticaria.

Core Mechanism of Action

This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] In the context of allergic inflammation in the skin, SYK is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Activation of FcεRI by allergen-crosslinked IgE leads to the phosphorylation and activation of SYK, initiating a series of intracellular events that culminate in mast cell degranulation and the release of pro-inflammatory mediators, most notably histamine.[1][2] this compound selectively inhibits this SYK-dependent pathway, thereby attenuating histamine release.[1][2]

Signaling Pathway

Quantitative Pharmacodynamic Data

The inhibitory effect of this compound on histamine release has been quantified in ex vivo human skin models. The following tables summarize the key pharmacodynamic parameters.

| Parameter | Value | Condition | Source |

| IC50 | 0.7 µM | Anti-IgE Induced Histamine Release | [3][4] |

| IC90 | 6.8 µM | Anti-IgE Induced Histamine Release | [1][2][3][4] |

Table 1: In Vitro Potency of this compound

Topical application of this compound in a cream formulation has been shown to dose-dependently inhibit histamine release in ex vivo human skin.

| Cream Concentration | Effect | Source |

| 0.5% | Attenuated anti-IgE-induced histamine release | [2][3] |

| 1% | Attenuated anti-IgE-induced histamine release | [2][3] |

| 3% | Attenuated anti-IgE-induced histamine release | [2][3] |

Table 2: Effect of Topical this compound Cream on Histamine Release

Experimental Protocols

The following section details the methodology used to assess the pharmacodynamics of this compound in an ex vivo human skin model.

1. Ex Vivo Human Skin Model:

-

Tissue Source: Fresh, healthy human skin was obtained from mastectomy surgeries.[2][3]

-

Experimental Setup: A novel SkiP (Skin Perfusion) device was utilized for the experiments.[2][3] This device allows for the perfusion of substances directly into the dermal layer of the skin explants and the collection of released mediators.

2. Experimental Workflow:

3. Drug Administration:

-

Perfusion: this compound was delivered directly into the dermis via microdialysis fibers.[2][3]

-

Topical Application: this compound was formulated into a cream at concentrations of 0.5%, 1%, and 3% and applied topically to the skin explants.[2][3]

4. Mast Cell Activation (Challenge):

-

IgE-Mediated Activation: Skin explants were challenged with anti-IgE to induce mast cell degranulation through the FcεRI pathway.[2][3]

-

SYK-Independent Activation (Control): Complement 5a (C5a) was used as a positive control to induce histamine release through a SYK-independent mechanism.[2][3] this compound did not inhibit C5a-induced histamine release, demonstrating its selectivity for the SYK pathway.[1][2][3]

5. Sample Collection and Analysis:

-

Histamine Collection: Histamine released into the dermal layer was collected using microdialysis fibers.[2][3]

-

Histamine Measurement: The collected histamine was quantified using a fluorometric assay.[2][3]

-

Drug Concentration Measurement: The concentration of this compound within the skin tissue was measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

6. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

The relationship between the dermal concentration of this compound and the inhibition of histamine release was established using PK/PD modeling.[2][3] This modeling suggested that dermal concentrations exceeding 6.8 µM should result in approximately 90% inhibition of histamine release from skin mast cells following FcεRI activation.[1][2][3]

Conclusion

The pharmacodynamic profile of this compound in ex vivo human skin models demonstrates its potent and selective inhibition of SYK-mediated histamine release from mast cells. The data strongly support its potential as a topical therapeutic agent for IgE-mediated skin diseases. The experimental protocols outlined provide a robust framework for the preclinical evaluation of novel inhibitors targeting the SYK pathway in a physiologically relevant human tissue model.

References

- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

GSK2646264: A Technical Overview of Preclinical Data and In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The document focuses on the compound's in vitro potency, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Quantitative Data

The in vitro potency of this compound has been evaluated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its efficacy and selectivity as a SYK inhibitor.

| Assay Type | Target/System | Parameter | Value | Reference |

| Enzymatic Assay | SYK | pIC50 | 7.1 | [1] |

| Cellular Assay | B-cell pERK | pIC50 | 6.7 | [2] |

| Cellular Assay | IgE stimulated LAD2 cells | Potency | Consistent across assays | [2] |

| Ex vivo Human Skin | Anti-IgE-induced histamine release | IC50 | 0.7 µM | [1][3] |

| Ex vivo Human Skin | Anti-IgE-induced histamine release | IC90 | 6.8 µM | [1][3] |

Table 1: In Vitro Potency of this compound

This compound exhibits significant selectivity for SYK over other kinases, a critical attribute for minimizing off-target effects.

| Kinase | pIC50 |

| LCK | 5.4 |

| LRRK2 | 5.4 |

| GSK3β | 5.3 |

| JAK2 | 5 |

| VEGFR2 | 4.5 |

| Aurora B | <4.6 |

| Aurora A | <4.3 |

Table 2: Kinase Selectivity Profile of this compound[1]

Mechanism of Action: SYK Inhibition in Mast Cells

This compound exerts its pharmacological effect by inhibiting spleen tyrosine kinase (SYK), a key enzyme in the signaling cascade of the high-affinity IgE receptor, FcεRI, on mast cells.[2][4] Upon allergen-induced cross-linking of IgE bound to FcεRI, SYK is activated and initiates a downstream signaling cascade involving the phosphorylation of multiple substrates. This ultimately leads to mast cell degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of allergic reactions.[2] By inhibiting SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[2][4] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not inhibit histamine release induced by C5a, which acts through a SYK-independent pathway.[2][4] This selectivity confirms its mechanism of action is specifically through the inhibition of the SYK-dependent pathway.

Experimental Protocols

The following sections outline the generalized methodologies for the key in vitro experiments used to characterize this compound.

SYK Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SYK.

Materials:

-

Recombinant human SYK enzyme

-

SYK-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the SYK enzyme and the peptide substrate to the wells of a microplate.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the SYK kinase activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IgE-Stimulated Histamine Release Assay (LAD2 Cell Line)

This cell-based assay assesses the ability of this compound to inhibit the release of histamine from a human mast cell line (LAD2) upon stimulation with an IgE-crosslinking agent.

Materials:

-

LAD2 human mast cell line

-

Cell culture medium (e.g., StemPro-34)

-

Human IgE

-

Anti-IgE antibody (or other cross-linking agent)

-

This compound at various concentrations

-

Buffer for cell washing and incubation (e.g., PIPES)

-

Histamine detection kit (e.g., ELISA or fluorometric assay)

-

96-well cell culture plates

Procedure:

-

Culture LAD2 cells to the desired density.

-

Sensitize the LAD2 cells by incubating them with human IgE for 24-48 hours.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells by adding anti-IgE antibody to cross-link the surface-bound IgE.

-

Incubate for a short period (e.g., 30 minutes) to allow for mast cell degranulation.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of histamine in the supernatant using a suitable detection method.

-

Calculate the percentage of histamine release inhibition for each this compound concentration and determine the IC50 value.

Ex Vivo Human Skin Model for Histamine Release

This model provides a more physiologically relevant system to evaluate the effect of this compound on histamine release from mast cells within intact human skin tissue.

Materials:

-

Freshly obtained human skin tissue (e.g., from abdominoplasty)

-

Microdialysis probes

-

Perfusion pump

-

Anti-IgE antibody

-

This compound solution for perfusion

-

Buffer solution (e.g., PIPES)

-

Fraction collector

-

Histamine detection system (e.g., fluorometric assay)

Procedure:

-

Insert microdialysis probes into the dermal layer of the ex vivo human skin.

-

Perfuse the probes with buffer solution at a constant flow rate.

-

Establish a baseline of histamine levels in the collected dialysate.

-

Switch the perfusion solution to one containing a specific concentration of this compound and perfuse for a set duration to allow for tissue distribution.

-

Induce mast cell degranulation by injecting anti-IgE into the skin near the microdialysis probe.

-

Continue to collect dialysate fractions at regular intervals.

-

Measure the histamine concentration in each fraction.

-

Compare the histamine release profile in the presence and absence of this compound to determine the extent of inhibition. This can be repeated with different concentrations of the inhibitor to establish a dose-response relationship.

This technical guide provides a summary of the key preclinical findings for this compound, highlighting its potential as a selective SYK inhibitor for the treatment of inflammatory and allergic conditions. The provided data and experimental outlines offer a foundation for further research and development in this area.

References

The Discovery and Development of GSK2646264: A Topical SYK Inhibitor for Inflammatory Skin Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK) developed by GlaxoSmithKline for the topical treatment of inflammatory skin diseases, particularly chronic urticaria.[1][2] Chronic urticaria is characterized by recurrent itchy wheals (hives) and angioedema, driven by the degranulation of mast cells.[2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on mast cells, leading to the release of histamine and other pro-inflammatory mediators.[3][4] By inhibiting SYK, this compound aims to block this key pathway in the pathophysiology of urticaria. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Mechanism of Action: Targeting the IgE-Mediated Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Spleen Tyrosine Kinase. In the context of allergic and inflammatory responses, SYK is a crucial component of the signaling pathway downstream of the high-affinity IgE receptor, FcεRI, on mast cells.[3]

The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface leads to receptor aggregation and the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI complex.[5] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation.[5]

Once activated, SYK phosphorylates a range of downstream effector molecules, initiating a signaling cascade that results in the release of pre-formed mediators (e.g., histamine, proteases) from granules and the de-novo synthesis of lipid mediators (e.g., prostaglandins, leukotrienes) and cytokines.[5] this compound, by inhibiting SYK, effectively blocks these downstream events, preventing mast cell degranulation and the subsequent inflammatory response.[2] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release from ex vivo human skin mast cells in a concentration-dependent manner, but does not inhibit histamine release induced by the SYK-independent secretagogue, C5a.[2][3]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

GSK2646264: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor for Inflammatory Skin Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a critical mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. Activation of this pathway is a key event in the pathophysiology of various IgE-mediated allergic and inflammatory conditions, including chronic urticaria. By inhibiting SYK, this compound effectively attenuates the release of histamine and other pro-inflammatory mediators from mast cells, thereby reducing the inflammatory response. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 7-{2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl}-2,3,4,5-tetrahydro-1H-3-benzazepine[1] |

| SMILES | CC1=CC(COC2=C(C3=CC=C4CCNCCC4=C3)C(OC)=CC=C2)=NC=C1[2] |

| Synonyms | GSK 2646264, GSK-2646264[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H26N2O2 |

| Molecular Weight (Parent) | 374.475 Da[1] |

| Molecular Weight (Mesylate Salt) | 470.581 Da[1] |

Mechanism of Action and Pharmacology

This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK). In the context of allergic inflammation, SYK plays a pivotal role in the signal transduction cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.

The IgE-Mediated Mast Cell Degranulation Pathway

The binding of an allergen to IgE antibodies attached to FcεRI on mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators. This process, known as degranulation, is central to the wheal and flare response seen in urticaria.[4][5]

Pharmacological Effects

By inhibiting SYK, this compound effectively blocks the downstream signaling cascade, preventing mast cell degranulation and the subsequent release of histamine.[4][6] This targeted action makes it a promising therapeutic agent for IgE-mediated skin diseases.[1] Studies have shown that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not affect histamine release induced by non-SYK dependent pathways, such as through C5a.[4]

Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases to minimize off-target effects.

Table 3: In Vitro Potency of this compound

| Assay | Value |

| SYK pIC50 | 7.1[2] |

| IC50 (Histamine Release) | 0.7 µM[4][7] |

| IC90 (Histamine Release) | 6.8 µM[4][7] |

Table 4: Kinase Selectivity Profile of this compound

| Kinase | pIC50 |

| SYK | 7.1 |

| LCK | 5.4[2] |

| LRRK2 | 5.4[2] |

| GSK3β | 5.3[2] |

| JAK2 | 5.0[2] |

| VEGFR2 | 4.5[2] |

| Aurora B | <4.6[2] |

| Aurora A | <4.3[2] |

This compound demonstrates good selectivity for SYK over a range of other kinases.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Ex Vivo Human Skin Histamine Release Assay

This assay is designed to measure the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in a physiologically relevant tissue environment.[4]

4.1.1. Materials and Reagents

-

Fresh, healthy human skin tissue obtained from mastectomy or abdominoplasty surgeries.

-

PIPES buffer.

-

Anti-human IgE antibody.

-

Complement 5a (C5a) as a control for non-IgE mediated histamine release.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Fluorometric histamine assay kit.

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Skin Preparation: Upon receipt, the skin is cleaned and dissected into appropriate sizes for the SkiP™ device or other suitable culture systems.

-

Microdialysis Probe Insertion: Microdialysis probes are carefully inserted into the dermal layer of the skin explants.

-

Perfusion: The probes are perfused with varying concentrations of this compound or vehicle control at a constant flow rate for a set duration to allow for drug distribution into the tissue.[4]

-

Challenge: After the perfusion period, the skin is challenged with an intradermal injection of anti-IgE to induce IgE-mediated degranulation, or C5a as a control.[4]

-

Dialysate Collection: The perfusate (dialysate) is collected in fractions at timed intervals post-challenge.

-

Histamine Quantification: The histamine concentration in each dialysate fraction is determined using a sensitive fluorometric assay.

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the histamine levels in this compound-treated samples to the vehicle-treated controls. IC50 and IC90 values are determined by plotting the inhibition data against the drug concentration.

LC-MS/MS Analysis of this compound in Skin Biopsies

This method is used to quantify the concentration of this compound within the skin tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4]

4.2.1. Sample Preparation

-

Biopsy Collection: Following the ex vivo experiment, a full-thickness skin biopsy is taken from the drug-exposed area.

-

Homogenization: The skin biopsy is weighed and homogenized in a suitable buffer.

-

Extraction: this compound is extracted from the homogenate using a protein precipitation or liquid-liquid extraction method. An internal standard is added to correct for extraction efficiency and matrix effects.

-

Sample Clean-up: The extracted sample is centrifuged, and the supernatant is collected and prepared for LC-MS/MS analysis.

4.2.2. LC-MS/MS Parameters (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[1]

Clinical Development and Therapeutic Potential

This compound has been investigated in Phase I clinical trials as a topical treatment for chronic urticaria and cutaneous lupus erythematosus.[3][5] The rationale for its development is based on the central role of SYK in the inflammatory processes of these diseases.[5] Clinical studies have aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of topically applied this compound.[5]

Conclusion

This compound is a well-characterized, potent, and selective SYK inhibitor with a clear mechanism of action in attenuating IgE-mediated mast cell degranulation. The experimental protocols described herein provide a framework for its preclinical evaluation. Its targeted action on a key node in the inflammatory cascade of urticaria and other skin diseases highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety profile in patient populations.

References

- 1. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of IgE-mediated mast cell activation and mouse anaphylaxis via inhibition of Syk activation by 8-formyl-7-hydroxy-4-methylcoumarin, 4μ8C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Syk Inhibitor GSK2646264: A Deep Dive into its Attenuation of FcεRI Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK2646264, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, with a specific focus on its effects on the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction to FcεRI Signaling and the Role of Syk

The aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils by allergens initiates a complex signaling cascade, culminating in the release of a plethora of inflammatory mediators. This response is central to type I hypersensitivity reactions. Key mediators released include pre-formed granule-associated compounds such as histamine and newly synthesized lipid mediators like leukotrienes and various cytokines.

A critical intracellular signaling molecule in this pathway is Spleen Tyrosine Kinase (Syk). Upon FcεRI cross-linking, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's β and γ subunits are phosphorylated by Src family kinases, such as Lyn. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and subsequent activation. Activated Syk then phosphorylates a range of downstream substrates, propagating the signal and leading to mast cell degranulation and the synthesis of inflammatory mediators.[1][2]

This compound: A Selective Syk Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of Syk.[2] Its mechanism of action is centered on blocking the catalytic activity of Syk, thereby attenuating the downstream signaling events that follow FcεRI activation. This targeted inhibition makes this compound a promising therapeutic candidate for IgE-mediated inflammatory diseases.

Quantitative Analysis of this compound-Mediated Inhibition

The primary available quantitative data for this compound focuses on its potent inhibition of histamine release from mast cells.

| Mediator | Cell/Tissue Model | Stimulation | IC50 | IC90 | Reference |

| Histamine | Ex vivo human skin | anti-IgE | 0.7 µM | 6.8 µM | [3] |

Note: While the inhibition of Syk is expected to reduce the release of other key inflammatory mediators such as cytokines (e.g., TNF-α, IL-4) and leukotrienes (e.g., LTC4), specific quantitative data (IC50 or percentage inhibition) for the effect of this compound on these mediators is not currently available in the public domain.

Signaling Pathways and Mechanism of Action of this compound

The following diagrams illustrate the FcεRI signaling cascade and the specific point of intervention for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Ex Vivo Human Skin Perfusion Model for Histamine Release

This model provides a physiologically relevant system to study the effects of compounds on mast cell degranulation in intact human skin.

Protocol Steps:

-

Skin Preparation: Fresh, full-thickness human skin obtained from surgical procedures is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes.

-

Microdialysis Probe Insertion: A microdialysis probe is inserted intradermally.

-

Perfusion: The probe is perfused with a physiological buffer containing either this compound at various concentrations or a vehicle control.

-

Stimulation: After a stabilization period, the skin is challenged with an anti-IgE antibody to induce FcεRI-mediated mast cell degranulation.

-

Dialysate Collection: The perfusate (dialysate) is collected at specific time intervals.

-

Histamine Quantification: The concentration of histamine in the collected dialysate is measured using a sensitive fluorometric assay.

-

This compound Quantification: At the end of the experiment, skin biopsies can be taken to determine the concentration of this compound in the tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of histamine release inhibition is calculated for each this compound concentration, and IC50 and IC90 values are determined.

Histamine Release Measurement

A common method for quantifying histamine is the fluorometric assay based on the condensation of histamine with o-phthalaldehyde (OPA).

Principle: Histamine reacts with OPA under alkaline conditions to form a fluorescent product. The intensity of the fluorescence is directly proportional to the histamine concentration.

Protocol Outline:

-

Sample Preparation: Dialysate samples or cell culture supernatants are collected.

-

Reaction: Samples are mixed with NaOH and OPA solution.

-

Acidification: The reaction is stopped by adding an acid (e.g., perchloric acid).

-

Fluorometric Reading: The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.

-

Standard Curve: A standard curve is generated using known concentrations of histamine to quantify the amount in the samples.

LC-MS for this compound Quantification in Skin

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to quantify the concentration of this compound in skin biopsies.

Principle: LC separates the compound of interest from other molecules in the sample matrix. The separated compound is then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio, providing high selectivity and sensitivity.

General Workflow:

-

Sample Preparation: Skin biopsies are homogenized and the drug is extracted using an appropriate solvent.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated on a column.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer for detection and quantification of this compound.

-

Data Analysis: The concentration of this compound in the sample is determined by comparing its signal to that of a standard curve.

Conclusion

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical enzyme in the FcεRI signaling pathway in mast cells. By targeting Syk, this compound effectively blocks the downstream signaling events that lead to the release of histamine and other inflammatory mediators. The quantitative data from ex vivo human skin models demonstrates its significant potential in mitigating IgE-mediated mast cell degranulation. Further investigation into its effects on cytokine and leukotriene synthesis will provide a more complete understanding of its therapeutic utility in allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for GSK2646264 in Ex Vivo Human Skin Explant Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in ex vivo human skin explant studies. This model is valuable for investigating the efficacy of topical and perfused formulations in mitigating IgE-mediated mast cell degranulation and subsequent histamine release, key events in the pathophysiology of allergic skin conditions like urticaria.[1][2][3][4]

Introduction

This compound is a small molecule inhibitor of spleen tyrosine kinase (SYK), a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2][5] Activation of FcεRI by allergen-IgE complexes leads to SYK activation, triggering a downstream cascade that results in the degranulation of mast cells and the release of histamine and other inflammatory mediators.[1][2][6] By inhibiting SYK, this compound effectively blocks this pathway and attenuates the allergic inflammatory response.[1][5] Ex vivo human skin explant models offer a clinically relevant platform to assess the pharmacological activity of compounds like this compound in a system that preserves the complex cellular and structural environment of human skin.[7][8][9][10][11]

Signaling Pathway of SYK in Mast Cell Degranulation

The following diagram illustrates the IgE-mediated signaling cascade in mast cells and the point of intervention for this compound.

Caption: IgE-mediated SYK signaling pathway in mast cells.

Experimental Protocols

This section details the methodologies for investigating the effect of this compound on histamine release in ex vivo human skin explants.

Human Skin Explant Preparation and Culture

A detailed protocol for the preparation and culture of human skin explants can be found in the literature.[7][8][9] The following is a summarized procedure:

-

Tissue Acquisition: Obtain fresh human skin from surgical procedures (e.g., mastectomy or cosmetic reduction surgery) with informed consent and ethical approval.[2]

-

Preparation:

-

Culture:

-

Place the skin explants, dermis side down, on a sterile support such as a gelatin surgical sponge or a cell culture insert.[7][9][10]

-

Culture the explants at an air-liquid interface, where the epidermis is exposed to air and the dermis is in contact with the culture medium.[7][9]

-

Use an appropriate culture medium (e.g., modified Cornification media) and incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Change the culture medium every 2-3 days.[9] The viability of skin explants can be maintained for approximately one week, with experiments ideally completed within 72-96 hours.[9]

-

Application of this compound

This compound can be delivered to the skin explants via two primary methods:

-

Topical Application:

-

Perfusion via Microdialysis:

Induction and Measurement of Histamine Release

-

Stimulation:

-

Histamine Collection:

-

Histamine Quantification:

Measurement of this compound Concentration in Skin

-

Following the experiment, harvest the skin explants.

-

Homogenize the tissue and extract the drug.

-

Quantify the concentration of this compound in the skin tissue using liquid chromatography-mass spectrometry (LC-MS).[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anti-IgE-induced histamine release in ex vivo human skin.

Table 1: Concentration-Dependent Inhibition of Histamine Release by Perfused this compound

| This compound Concentration | % Inhibition of Histamine Release (Mean ± SD) |

| Vehicle Control | 0 |

| Low Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |

| Medium Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |

| High Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |

Note: While the exact percentage of inhibition at specific perfused concentrations is not detailed in the search results, the inhibition was found to be statistically significant and concentration-dependent.[1]

Table 2: Dose-Dependent Inhibition of Histamine Release by Topically Applied this compound Cream

| This compound Cream Concentration | % Inhibition of Histamine Release |

| 0.5% | Dose-dependently attenuated anti-IgE-induced histamine release |

| 1% | Dose-dependently attenuated anti-IgE-induced histamine release |

| 3% | Dose-dependently attenuated anti-IgE-induced histamine release |

Note: The topical application of 0.5%, 1%, and 3% this compound cream delivered concentrations to the dermis that were above the IC90, leading to a dose-dependent reduction in histamine release.[1][4]

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

| Parameter | Value |

| IC50 | 0.7 µM |